molecular formula C17H19N3 B11409598 1-ethyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine

1-ethyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11409598
M. Wt: 265.35 g/mol
InChI Key: ORAMJQQDRPBANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole class of chemicals. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine
  • 1-ethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

Uniqueness

1-ethyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

1-ethyl-N-[(2-methylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C17H19N3/c1-3-20-16-11-7-6-10-15(16)19-17(20)18-12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

ORAMJQQDRPBANT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.